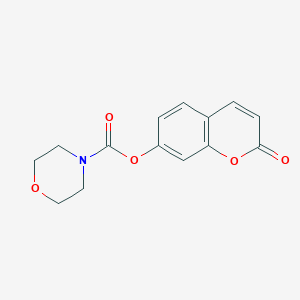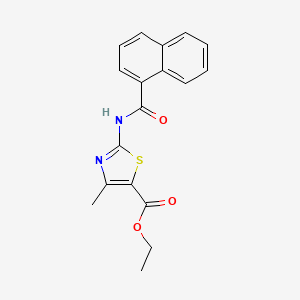![molecular formula C14H22N2O B5881257 N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide, commonly known as Lidocaine, is a local anesthetic that is widely used in medical procedures and surgeries. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the University of Lund in Sweden. Since then, Lidocaine has become one of the most widely used local anesthetics due to its effectiveness and low toxicity.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the cells from generating and transmitting signals. This results in a loss of sensation in the area where Lidocaine is applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerve cells. It can also cause a decrease in the release of neurotransmitters, which can affect the function of the nervous system.
実験室実験の利点と制限
Lidocaine has a number of advantages for lab experiments, including its effectiveness as a local anesthetic and its low toxicity. However, it also has some limitations, such as its short duration of action and the fact that it can interfere with some experimental procedures.
将来の方向性
There are a number of future directions for research on Lidocaine, including the development of new and more effective local anesthetics, the study of the mechanisms of action of local anesthetics, and the development of new methods for administering local anesthetics. Additionally, research could be conducted on the potential therapeutic uses of Lidocaine, such as its use in the treatment of neuropathic pain.
合成法
Lidocaine is synthesized through a multi-step process that involves the condensation of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-(2,6-dimethylphenyl)-N-(ethyl)glycinamide. Finally, this compound is reacted with 4-(dimethylamino)benzoyl chloride to form Lidocaine.
科学的研究の応用
Lidocaine has a wide range of scientific research applications, including its use as a local anesthetic in medical procedures and surgeries. It is also used in research to study the mechanisms of action of local anesthetics and to develop new and more effective local anesthetics.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11(6-2)14(17)15-12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBFHOSBFPKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)




![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)

![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)